molecular formula C10H12ClNO B8462391 7-Amino-2,3-dihydro-2,5-dimethyl-4-chlorobenzofuran

7-Amino-2,3-dihydro-2,5-dimethyl-4-chlorobenzofuran

Cat. No. B8462391
M. Wt: 197.66 g/mol
InChI Key: UOVYYQCOQMGNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1cc([N+](=O)[O-])c2c(c1Cl)CC(C)O2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[CH3:1][CH:2]1[O:3][c:4]2[c:5]([c:7]([Cl:15])[c:8]([CH3:14])[cH:9][c:10]2[N+:11]([O-:12])=[O:13])[CH2:6]1.[H:16][H:17]>>[CH3:1][CH:2]1[O:3][c:4]2[c:5]([c:7]([Cl:15])[c:8]([CH3:14])[cH:9][c:10]2[NH2:11])[CH2:6]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCOC1
Name
Cc1cc([N+](=O)[O-])c2c(c1Cl)CC(C)O2
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1cc([N+](=O)[O-])c2c(c1Cl)CC(C)O2
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[H][H]

Outcomes

Product
Name
Type
product
Smiles
Cc1cc(N)c2c(c1Cl)CC(C)O2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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